![molecular formula C12H22N2O2 B1447456 8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1419101-50-0](/img/structure/B1447456.png)
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Overview
Description
8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound with the CAS Number: 1419101-50-0 . It has a molecular weight of 226.32 . The IUPAC name of this compound is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The Inchi Code for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a molecular weight of 226.32 . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .Scientific Research Applications
Synthesis of Tropane Alkaloids
Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the preparation of this structure in a stereoselective manner is significant due to the therapeutic potential of tropane alkaloids .
Experimental Procedures: Researchers have developed methodologies where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Results: These methods have allowed for the enantioselective construction of the bicyclic scaffold, which is crucial for the synthesis of natural or synthetic tropanes used in treating neurological and psychiatric diseases .
Drug Discovery
Application Summary: The unique structure of 2-azabicyclo[3.2.1]octanes, which includes the 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, presents significant potential in drug discovery due to its challenging yet versatile scaffold .
Experimental Procedures: This core structure has been applied as a key synthetic intermediate in several total syntheses, with methodologies focusing on the acquisition of this scaffold in a pure and enantioselective form .
Results: The applications in drug discovery span across various therapeutic areas, leveraging the structural complexity and biological relevance of the 8-azabicyclo[3.2.1]octane core .
Peptide Synthesis
Application Summary: Boc-azabicyclo[3.2.1]octane is a versatile building block for peptide synthesis. Its solubility in both water and organic solvents makes it a valuable compound in the scientific community.
Experimental Procedures: The compound is utilized in the synthesis of complex peptides, where it can introduce conformational constraints and stereochemical complexity to the peptide structure.
Results: The use of this building block has facilitated the development of peptides with enhanced biological activity and stability, contributing to advances in therapeutic peptide research.
Stereocontrolled Synthesis
Application Summary: The stereocontrolled synthesis of the 8-azabicyclo[3.2.1]octane core is crucial for creating compounds with specific chirality, which is important for their biological activity .
Experimental Procedures: Approaches to stereocontrolled synthesis often involve the enantioselective construction of acyclic starting materials that contain all necessary stereochemical information .
Results: These methodologies have enabled the creation of stereochemically rich compounds, which are essential for the development of new drugs with targeted biological effects .
Neurological and Psychiatric Therapeutics
Application Summary: Several members of the tropane alkaloid family, which contain the 8-azabicyclo[3.2.1]octane core, have been tested as potential therapeutics for neurological and psychiatric disorders such as Parkinson’s disease, depression, schizophrenia, and panic disorder .
Experimental Procedures: Research has focused on the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds, which are traditionally obtained by isolation from specific plant families .
Results: The synthesized compounds have shown promise in preclinical and clinical trials, offering new avenues for the treatment of complex neurological conditions .
Methodological Development in Organic Synthesis
Application Summary: The development of new methodologies for the synthesis of the 8-azabicyclo[3.2.1]octane core has been a topic of interest in organic chemistry due to its relevance in natural product synthesis .
Experimental Procedures: Innovative approaches have been explored to achieve the stereochemical control required for the formation of the bicyclic scaffold, including asymmetric catalysis and desymmetrization strategies .
Results: These advancements have expanded the toolkit available to synthetic chemists, enabling the creation of complex molecules with high precision and efficiency .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research, and future directions may include further exploration of the synthesis and applications of compounds with this structure.
Mechanism of Action
Target of Action
The 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, also known as tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as the muscarinic acetylcholine receptors .
Mode of Action
Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous neurotransmitters and thereby modulating the activity of these receptors .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it acts on neurotransmitter receptors like its tropane alkaloid counterparts, it could influence various neural pathways, including those involved in motor control, cognition, and mood regulation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it acts on neurotransmitter receptors, it could potentially alter neural signaling and lead to changes in various physiological processes .
properties
IUPAC Name |
tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-8-azabicyclo[3.2.1]octan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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